N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16N6O3S and its molecular weight is 420.45. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Properties
- A study by Palkar et al. (2017) synthesized novel analogs of related compounds that showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. This suggests potential applications in combating bacterial infections (Palkar et al., 2017).
- Similarly, Bassyouni et al. (2012) synthesized derivatives that displayed high activity against various bacteria and Candida albicans. These compounds demonstrated a high correlation between predicted and actual activities in antioxidant and antimicrobial screenings (Bassyouni et al., 2012).
- Desai et al. (2015) developed new derivatives that showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria (Desai et al., 2015).
Antitumor and Anticancer Activity
- Research by Horishny et al. (2020) indicated that certain derivatives exhibit promising anticancer activity. This was determined through screenings within the National Cancer Institute's Developmental Therapeutic Program (Horishny et al., 2020).
- Nofal et al. (2014) synthesized derivatives with significant anticancer activity against HepG2 and PC12 cancerous cell lines, highlighting the potential for these compounds in cancer therapy (Nofal et al., 2014).
Other Applications
- A study by Anisuzzaman et al. (2000) focused on the synthesis of dimethyl derivatives for efficient gas chromatographic methods, implying utility in analytical chemistry (Anisuzzaman et al., 2000).
- The work by Linton et al. (2011) explored modifications of the imidazo[1,2-a]pyrimidine structure to reduce metabolism mediated by aldehyde oxidase, indicating relevance in drug metabolism studies (Linton et al., 2011).
Mechanism of Action
Target of Action
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that contains an imidazole moiety . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with their targets in a variety of ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a wide range of biological effects, suggesting that they may have multiple molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c27-16-6-5-12(10-21-16)18(29)24-19-22-13(11-30-19)9-17(28)26-8-7-25-15-4-2-1-3-14(15)23-20(25)26/h1-6,10-11H,7-9H2,(H,21,27)(H,22,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQVJFMQXGVJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)C5=CNC(=O)C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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